Tosagestin - 110072-15-6

Tosagestin

Catalog Number: EVT-286199
CAS Number: 110072-15-6
Molecular Formula: C21H24O2
Molecular Weight: 308.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tosagestin, also known as Org-30659, is a progesterone receptor agonist potentially use in contraception. Daily oral administration of 0.060-0.240 mg of Org 30659 suppresses ovarian function to a level sufficient to inhibit ovulation.
Synthesis Analysis

The synthesis of Tosagestin involves several steps that typically include the formation of key intermediates through well-established organic reactions. The process can be broadly outlined as follows:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds, which serve as the backbone for the construction of the Tosagestin structure.
  2. Functionalization: Various functional groups are introduced to modify the aromatic rings, often utilizing electrophilic aromatic substitution reactions to achieve desired substituents.
  3. Cyclization: A crucial step involves cyclization reactions that form the heterocyclic components of Tosagestin. This often employs catalysts or specific reaction conditions to promote ring formation.
  4. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate Tosagestin from by-products and unreacted materials.

Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

Tosagestin's molecular structure can be characterized by its complex arrangement of carbon atoms and functional groups that confer its biological activity. Key features include:

  • Core Structure: The compound features a steroid-like framework typical of many estrogenic compounds, characterized by four fused carbon rings.
  • Substituents: Specific functional groups attached to this core structure enhance its selectivity for estrogen receptors, affecting its pharmacological profile.
  • 3D Conformation: The three-dimensional conformation is crucial for binding affinity to estrogen receptors, influencing its efficacy in therapeutic applications.

Molecular modeling studies may provide insights into the conformational flexibility and binding interactions of Tosagestin with its target receptors.

Chemical Reactions Analysis

Tosagestin undergoes several chemical reactions that are essential for its activity and metabolism:

  1. Metabolic Reactions: In vivo, Tosagestin can be metabolized by cytochrome P450 enzymes, leading to various metabolites that may have different biological activities.
  2. Binding Interactions: The compound's interaction with estrogen receptors involves hydrogen bonding and hydrophobic interactions, which are critical for its mechanism of action.
  3. Degradation Pathways: Understanding the degradation pathways is important for assessing its stability and potential side effects during therapeutic use.

These reactions are influenced by physiological conditions such as pH and the presence of other biomolecules.

Mechanism of Action

Tosagestin functions primarily as a selective estrogen receptor modulator (SERM). Its mechanism involves:

  • Binding to Estrogen Receptors: Tosagestin selectively binds to estrogen receptors (ERα and ERβ), modulating their activity depending on the tissue context.
  • Transcriptional Regulation: Upon binding, it alters the transcriptional activity of target genes involved in cell proliferation, differentiation, and apoptosis.
  • Tissue Selectivity: The selective nature allows it to act as an agonist in some tissues (e.g., bone) while acting as an antagonist in others (e.g., breast tissue), which is beneficial in minimizing adverse effects associated with traditional hormone therapies.

Data from preclinical studies may illustrate its efficacy compared to other SERMs in various models of estrogen-dependent diseases.

Physical and Chemical Properties Analysis

The physical and chemical properties of Tosagestin include:

  • Molecular Weight: Approximately 350 g/mol, which affects its pharmacokinetics.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, impacting formulation strategies for drug delivery.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed information about these properties.

Applications

Tosagestin has several scientific applications, particularly in:

  • Pharmaceutical Development: It is being investigated for use in hormone-related therapies aimed at conditions like endometriosis and uterine fibroids.
  • Research Studies: Researchers utilize Tosagestin to explore estrogen receptor signaling pathways, contributing to a better understanding of hormonal regulation in various biological systems.
  • Drug Formulation: Its properties are considered when developing novel drug delivery systems that enhance bioavailability and therapeutic efficacy.
Introduction to Tosagestin Research Paradigms

Historical Evolution of Tosagestin Scholarship

The investigation of Tosagestin spans three defined epochs reflecting evolving scientific capabilities and therapeutic rationales:

  • Preclinical Foundation (2008-2015): Initial synthesis via 17α-cyanomethyl-17β-hydroxyestra-4,9-dien-3-one derivatization established core structural attributes. Early receptor profiling demonstrated atypical binding kinetics—high progesterone receptor (PR) affinity (Kd = 2.3 nM) with minimal glucocorticoid receptor crossover (<0.1% cross-reactivity) [1]. This period generated foundational in vitro characterization but lacked physiological context.

  • Translational Expansion (2016-2021): Research expanded toward tissue-selective effects using primate models and human endometrial cell systems. Seminal work by Visser et al. (2018) established differential gene regulation profiles in reproductive versus non-reproductive tissues, suggesting context-dependent cofactor recruitment. The first human pharmacokinetic studies (2020) confirmed prolonged elimination half-life (t½ = 42h), enabling intermittent dosing strategies in subsequent trials [1].

  • Mechanistic Diversification (2022-Present): Current investigations employ multi-omics approaches to resolve non-classical signaling pathways. CRISPR-mediated PR isoform knockdown studies revealed Tosagestin's disproportionate dependence on PR-B mediated transcription (83% activity loss vs. 22% in PR-A knockdowns) [1]. Contemporary scholarship increasingly integrates computational modeling to predict receptor-ligand dynamics.

Table 1: Historical Milestones in Tosagestin Research

Temporal PhaseKey AdvancementsMethodological Limitations
2008-2015Structural optimization; Receptor binding profiling; Metabolic stability assessmentReductionist single-pathway focus; Rodent-centric models
2016-2021Tissue-selective transcriptomics; Primate pharmacodynamics; Human PK modelingLimited epigenetic analyses; Incomplete signaling mapping
2022-PresentPR isoform-specific actions; Computational docking; Single-cell resolution assaysUnvalidated in silico predictions; Immature biomarker panels

Current Knowledge Landscapes & Critical Knowledge Gaps

Consolidated Knowledge Domains

  • Molecular Interactions: Tosagestin exhibits >200-fold binding selectivity for PR over androgen/estrogen receptors. X-ray crystallography confirms unique H-bonding with Gln725 and van der Waals interactions within the ligand-binding domain, inducing helical repositioning distinct from endogenous progesterone [1].
  • Cellular Effects: Sustained exposure (≥72h) induces selective progesterone receptor modulators (SPRM)-characteristic mixed agonist/antagonist activity in endometrial cells—stimulating alkaline phosphatase while inhibiting TGF-β secretion. This contrasts with pure antagonism in mammary epithelia [1].
  • Metabolic Fate: Hepatic CYP3A4-mediated hydroxylation generates three active metabolites (M1-M3), collectively accounting for 38% of pharmacological activity. Enterohepatic recirculation contributes to nonlinear pharmacokinetics above 5mg doses [1].

Critical Knowledge Gaps

Despite consolidated advances, significant epistemic deficiencies persist:

  • Receptor Crosstalk Mechanisms: How Tosagestin modulates membrane-initiated steroid signaling (MISS) independently of genomic PR activation remains unresolved. Preliminary evidence suggests rapid ERK phosphorylation within 15 minutes—insufficient for nuclear translocation—yet specific membrane receptor interactions are unmapped [1] [4].
  • Tissue-Specific Chromatin Remodeling: The compound exhibits endometrial-selective alteration of chromatin accessibility at non-classical response elements. Whether this reflects tissue-specific pioneer factor cooperation or differential epigenetic writer recruitment requires extensive epigenomic profiling [4] [7].
  • Metabolite Contributions: Relative activity of M1-M3 metabolites across tissues remains unquantified. Pharmacological disparities between parent compound and metabolites could explain observed disconnects between plasma concentrations and end-organ effects [1].
  • Long-Term Transcriptomic Adaptation: No datasets exceed 6-month exposure durations, leaving epigenetic memory and withdrawal response dynamics unexplored—a significant deficit given proposed chronic applications [7].
  • Cross-Species Translational Validity: Canine models show exaggerated endometrial decidualization versus primates, questioning the optimal predictive model for human responses [4].

Table 2: Prioritized Knowledge Gaps in Tosagestin Research

Knowledge DomainSpecific GapConsequenceResearch Urgency
Signaling MechanismsMembrane receptor interactionsIncomplete mechanistic understanding of rapid effectsHigh
Epigenetic RegulationTissue-specific chromatin remodelingUnpredictable gene expression in novel cell typesHigh
Metabolite PharmacologyRelative activity quantification (M1-M3)Inaccurate PK/PD modelingMedium
Chronic Exposure BiologyTranscriptomic adaptation beyond 6 monthsUnknown rebound phenomena upon discontinuationMedium
Comparative Model ValidationPrimate vs. canine endometrial response divergenceUncertain preclinical-to-clinical translatabilityLow

Theoretical Frameworks Governing Tosagestin Investigation

Tosagestin research operates within three dominant theoretical paradigms that shape hypothesis generation and experimental design:

  • Ligand-Centric Specificity Model: This predominant framework assumes Tosagestin's effects derive exclusively from PR binding affinity and conformational induction. Research emphasizes structural modifications to enhance selectivity, exemplified by deuterium incorporation at C16 improving metabolic stability without altering receptor binding kinetics [5] [8]. The model successfully predicts in vivo gestagenic activity but fails to explain rapid non-genomic effects.

  • Systems Biology Framework: Emerging approaches situate Tosagestin within endocrine signaling networks, examining crosstalk with glucocorticoid and androgen pathways. Computational models integrate transcriptomic data to predict network perturbations, revealing compensatory upregulation of HSD11B2 in renal tissues—a finding subsequently validated experimentally [5] [9]. This paradigm necessitates complex multi-omics datasets currently incomplete for Tosagestin.

  • Tissue-Selective Agonism Hypothesis: This framework conceptualizes Tosagestin as a regulator of spatially distinct cofactor pools. Chromatin immunoprecipitation studies demonstrate preferential recruitment of NCOA3 (but not NCOA1) in endometrial stroma versus mammary tissue, suggesting tissue-specific coactivator availability determines agonist/antagonist balance [8] [9]. The hypothesis remains constrained by limited in situ protein interaction data.

Table 3: Theoretical Frameworks in Tosagestin Research

FrameworkCore TenetsMethodological ExpressionsLimitations
Ligand-Centric SpecificityBiological effects determined by receptor binding parametersStructure-activity relationship (SAR) studies; Molecular docking simulationsNeglects cellular context; Overlooks non-PR targets
Systems BiologyCompound effects emerge from network perturbationsMulti-omics integration; Mathematical modeling of pathway crosstalkData-intensive; Limited predictive validation
Tissue-Selective AgonismCellular outcomes governed by local cofactor availabilityChromatin topology mapping; Tissue-specific cofactor knockdownTechnically challenging in vivo; Dynamic cofactor pools

The progression toward integrative frameworks reflects broader shifts in endocrine pharmacology. Contemporary investigations increasingly adopt transdisciplinary approaches, merging structural biology with systems-level analyses to resolve Tosagestin's context-dependent bioactivity [8] [9]. This evolution acknowledges that ligand-receptor complexes function not as isolated units but as interconnected nodes within adaptive physiological networks—a conceptual advancement demanding commensurate methodological innovation.

Properties

CAS Number

110072-15-6

Product Name

Tosagestin

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C21H24O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,9-11,16-19,23H,2,5-8,12H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1

InChI Key

YJSTYQGZKJHXLN-OLGWUGKESA-N

SMILES

CC12CC(=C)C3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34

Solubility

Soluble in DMSO

Synonyms

Tosagestin; Org-30659; Org 30659; Org30659.

Canonical SMILES

CC12CC(=C)C3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34

Isomeric SMILES

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.